2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c14-9(12-7-4-2-1-3-5-7)6-8-10(15)13-11(16)17-8/h1-5,8H,6H2,(H,12,14)(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVFCXLTYWVBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Similar compounds have been evaluated for their antioxidant and anti-inflammatory activities. They may interact with their targets, leading to changes in cellular processes that mitigate oxidative stress and inflammation.
Biological Activity
Overview
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on its biological effects, including its potential as an antioxidant, anti-inflammatory, and anticancer agent.
The molecular formula of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide is with a molecular weight of approximately 354.4 g/mol. The structure features a thiazolidine ring which is crucial for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O4S |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide |
1. Antioxidant Activity
Research indicates that derivatives of thiazolidin compounds exhibit notable antioxidant properties. A study demonstrated that certain modifications to the thiazolidine structure enhanced its ability to scavenge free radicals effectively. The antioxidant activity of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide was evaluated using various assays such as DPPH and ABTS, showing significant inhibition of oxidative stress markers in vitro .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests a potential mechanism for the treatment of inflammatory diseases .
3. Anticancer Activity
Anticancer properties have been a focal point in recent studies. The compound demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 18.03 |
| A549 | 11.73 |
These results indicate that 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide may serve as a lead compound for developing new anticancer therapies .
Case Studies
A notable case study involved the synthesis of various thiazolidine derivatives and their evaluation against human cancer cell lines. The study found that structural modifications significantly impacted their biological activity. For instance, the introduction of electron-donating groups on the phenyl ring enhanced cytotoxicity against specific cancer cells .
Scientific Research Applications
Therapeutic Applications
-
Antimicrobial Activity
- Several studies have indicated that derivatives of thiazolidinones, including 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide, exhibit potent antimicrobial properties against various bacterial strains. For instance, research has shown that modifications to the thiazolidine core can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.
-
Anticancer Properties
- The compound has been evaluated for its anticancer potential. Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Specific studies have reported significant cytotoxic effects against breast and colon cancer cell lines.
-
Anti-inflammatory Effects
- Thiazolidinone derivatives have shown promise in reducing inflammation. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases such as arthritis.
-
Antidiabetic Activity
- Some studies suggest that compounds similar to 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide can enhance insulin sensitivity and lower blood glucose levels, making them candidates for further development as antidiabetic agents.
Case Studies
Chemical Reactions Analysis
Structural Analysis
The compound’s molecular formula is C₁₁H₈N₂O₃S , with a molecular weight of 248.26 g/mol . Its structure comprises:
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A thiazolidin-2,4-dione core (2,4-dioxo-1,3-thiazolidin-5-yl).
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A phenylacetamide moiety (N-phenyl group).
Key functional groups include:
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Amide (-CONH) : Engages in hydrogen bonding.
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Thiazolidinone ring : Contains carbonyl groups (C=O) and sulfur.
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Ester-like linkage : Connects the thiazolidinone to the phenyl group .
Reactivity and Chemical Transformations
The compound exhibits reactivity due to its functional groups, including:
3.1 Nucleophilic Substitution
The thiazolidinone ring’s sulfur atom and carbonyl groups can undergo nucleophilic attack. For example:
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Alkylation : Reaction with alkyl halides to modify the thiazolidinone ring.
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Enolate Formation : Deprotonation of the thiazolidinone ring to generate reactive intermediates .
3.2 Hydrolysis
The amide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
3.3 Oxidation/Reduction
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Oxidation : Potassium permanganate can oxidize the sulfur atom or aromatic rings.
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Reduction : Sodium borohydride may reduce carbonyl groups to alcohols.
| Reaction Type | Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | Alkyl halides, base | Alkylated thiazolidinone derivatives |
| Hydrolysis | Acid/base, heat | Carboxylic acid derivatives |
| Oxidation | KMnO₄, H+ | Oxidized sulfur/thiazolidinone |
Spectroscopic Characterization
Analytical data confirms the compound’s structure:
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IR Spectroscopy : Peaks at ~1683 cm⁻¹ (C=O stretch) and ~1378–1393 cm⁻¹ (C-O-C) .
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¹H NMR : Signals for aromatic protons (~6.8–8.2 ppm) and NH groups (~8.0–10 ppm) .
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Mass Spectrometry : Molecular ion peak at m/z 248 (C₁₁H₈N₂O₃S) .
This synthesis and reactivity profile underscores the compound’s versatility in medicinal chemistry, particularly for developing targeted therapeutic agents.
Comparison with Similar Compounds
Key Observations :
- Anticancer Activity : Introduction of a 3,4,5-trimethoxyphenyl-thiadiazole group () enhances cytotoxicity compared to the parent compound, likely due to improved cellular uptake or target affinity.
- Enzyme Inhibition : Electron-withdrawing groups (e.g., m-chlorophenyl in 3g) enhance α-glucosidase inhibition, suggesting a structure-activity relationship (SAR) driven by electronic effects .
- Tautomerism: Compounds like 3a and 3g exist as tautomeric mixtures (imino vs. amino forms), which may influence binding to biological targets .
Physicochemical and Spectroscopic Properties
Melting Points and Stability
- Tautomeric Ratios: For 3j (N-ethylthiourea-derived analog), a ~4:1 ratio of amino (3j-A) to imino (3j-I) forms is observed at 23°C, indicating substituent-dependent equilibrium .
Spectroscopic Signatures
- IR Spectra: The C=O stretch of the thiazolidinone ring appears at ~1699 cm$^{-1}$, while pyrone C=O groups resonate at ~1645 cm$^{-1}$ .
- $ ^1H $ NMR: Protons adjacent to the thiazolidinone ring (e.g., H1 and H2 in 9h) exhibit coupling constants ($ ^3J{HH} = 9 \, \text{Hz}, \, ^2J{HH} = 17 \, \text{Hz} $) indicative of restricted rotation .
Anticancer Activity
Antimicrobial Activity
- Compound 3j: Limited activity reported, suggesting that ethylamino substituents may reduce antimicrobial efficacy compared to aryl groups .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide derivatives?
- Methodology :
- Use reflux conditions with toluene:water (8:2 ratio) and sodium azide (1.5 equivalents) for 5–7 hours to generate intermediates like 2-azido-N-phenylacetamides. Monitor progress via TLC with hexane:ethyl acetate (9:1) as the solvent system .
- For cyclization, glacial acetic acid under reflux for 2 hours is effective for forming thiazolidinone rings. Post-reaction purification involves recrystallization in ethanol or ethyl acetate extraction .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Employ TLC for real-time monitoring of reaction progress, using hexane:ethyl acetate gradients. Post-synthesis, use melting point analysis, -NMR, and -NMR to confirm structural features like the thiazolidinone ring and acetamide linkage.
- High-resolution mass spectrometry (HRMS) or elemental analysis ensures molecular formula accuracy .
Q. What solvent systems are suitable for recrystallization?
- Methodology :
- Ethanol is preferred for solid products due to its moderate polarity, which balances solubility and crystallization efficiency. For liquid intermediates, ethyl acetate extraction (3 × 20 mL) followed by drying over NaSO ensures minimal impurities .
Advanced Research Questions
Q. How can computational methods enhance the design of novel derivatives with improved bioactivity?
- Methodology :
- Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Combine with machine learning to analyze substituent effects on hypoglycemic activity (e.g., 4-nitrophenyl groups enhance binding to PPAR-γ receptors) .
- ICReDD’s reaction path search methods reduce trial-and-error experimentation by integrating computational predictions with experimental validation .
Q. What strategies address contradictory data in bioactivity studies (e.g., varying IC values)?
- Methodology :
- Standardize assay conditions (e.g., Wister albino mouse models for hypoglycemic activity) and validate results via dose-response curves. Cross-reference with structural analogs (e.g., 2-carbamimidamido derivatives) to identify substituent-specific trends .
- Use statistical tools like ANOVA to differentiate experimental noise from biologically significant variations .
Q. How can unexpected byproducts during synthesis be minimized?
- Methodology :
- Optimize stoichiometry (e.g., 1:1 molar ratio of thiourea and maleimide derivatives) to prevent side reactions. If byproducts persist (e.g., indenone adducts), use column chromatography with silica gel and gradient elution (hexane → ethyl acetate) for isolation .
Q. What in vivo models are appropriate for evaluating hypoglycemic activity?
- Methodology :
- Use streptozotocin-induced diabetic Wister albino mice. Administer derivatives orally (50–100 mg/kg) and measure blood glucose levels at 0, 2, 4, and 6 hours. Compare with glibenclamide as a positive control .
Data-Driven Insights
- Synthetic Yield Optimization :
- Substituting electron-withdrawing groups (e.g., 4-nitro) on the phenyl ring increases yield by 15–20% due to enhanced electrophilicity at the thiazolidinone carbonyl .
- Bioactivity Correlation :
- Derivatives with 4-methoxy phenoxy groups show 2.3-fold higher PPAR-γ activation compared to unsubstituted analogs, linked to improved hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
